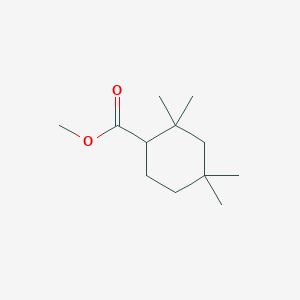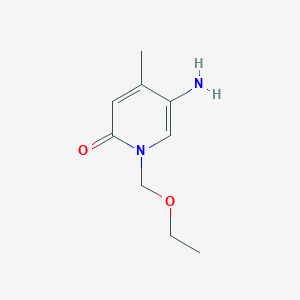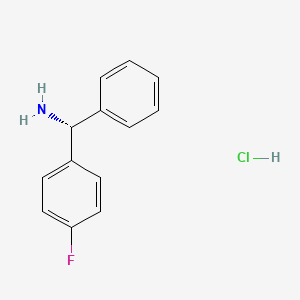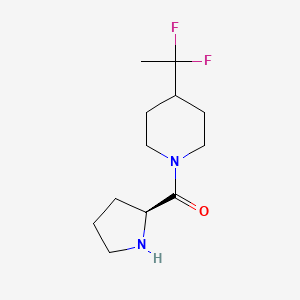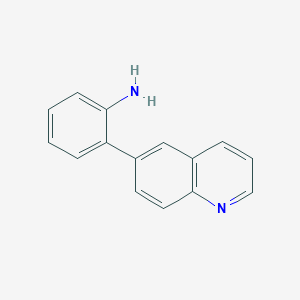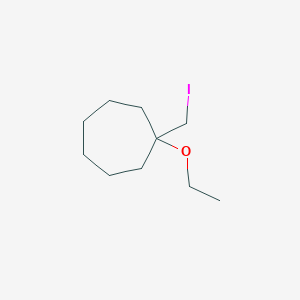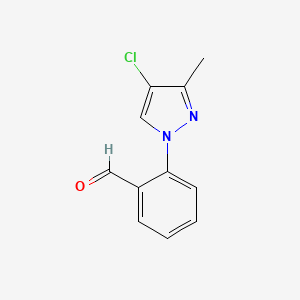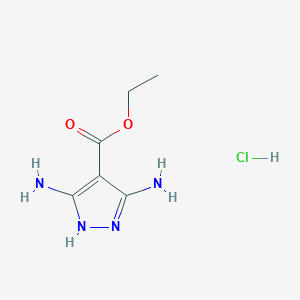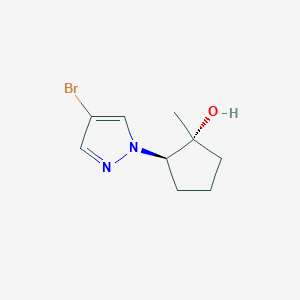
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol is a synthetic organic compound characterized by its unique structure, which includes a cyclopentane ring substituted with a bromopyrazole moiety and a hydroxyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol typically involves the following steps:
Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a series of cyclization reactions starting from appropriate precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using suitable alkylating agents.
Bromopyrazole Formation: The pyrazole ring is brominated using brominating agents such as N-bromosuccinimide.
Coupling Reaction: The bromopyrazole moiety is then coupled with the cyclopentane ring through a nucleophilic substitution reaction, often using a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromopyrazole moiety can be reduced to form a pyrazole derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives.
科学研究应用
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of bromopyrazole-containing compounds with biological targets.
作用机制
The mechanism of action of Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrazole moiety is known to interact with various biological pathways, potentially modulating enzyme activity or receptor binding. The hydroxyl group may also play a role in hydrogen bonding interactions, further influencing the compound’s biological activity.
相似化合物的比较
Similar Compounds
- Rel-(1R,2R)-2-(4-chloro-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
- Rel-(1R,2R)-2-(4-fluoro-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
- Rel-(1R,2R)-2-(4-iodo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol
Uniqueness
Rel-(1R,2R)-2-(4-bromo-1H-pyrazol-1-yl)-1-methylcyclopentan-1-ol is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which is not possible with other halogens like chlorine or fluorine. This unique property can be exploited in the design of new compounds with specific biological or material properties.
属性
分子式 |
C9H13BrN2O |
|---|---|
分子量 |
245.12 g/mol |
IUPAC 名称 |
(1R,2R)-2-(4-bromopyrazol-1-yl)-1-methylcyclopentan-1-ol |
InChI |
InChI=1S/C9H13BrN2O/c1-9(13)4-2-3-8(9)12-6-7(10)5-11-12/h5-6,8,13H,2-4H2,1H3/t8-,9-/m1/s1 |
InChI 键 |
AEKYCLXTEVIUDY-RKDXNWHRSA-N |
手性 SMILES |
C[C@]1(CCC[C@H]1N2C=C(C=N2)Br)O |
规范 SMILES |
CC1(CCCC1N2C=C(C=N2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-aminobenzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B15279339.png)
![5-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)pyridin-2-amine dihydrochloride](/img/structure/B15279343.png)
